molecular formula C23H22N4O B287705 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine

Cat. No. B287705
M. Wt: 370.4 g/mol
InChI Key: FPARYLOSVJLRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine-based kinase inhibitor that has been shown to exhibit potent inhibitory activity against several important kinases involved in cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine are primarily related to its inhibitory activity against kinases involved in cancer and inflammatory diseases. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine in lab experiments include its potent inhibitory activity against several important kinases, its ability to inhibit cancer cell proliferation and survival, and its anti-angiogenic effects. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine. These include:
1. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties.
2. Investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
3. Investigation of the potential use of this compound in the treatment of inflammatory diseases.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound in the development of new diagnostic tools for cancer and other diseases.

Synthesis Methods

The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves a multi-step process that includes the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 3,5-dimethylphenyl-2-bromoacetophenone. The next step involves the reaction of 3,5-dimethylphenyl-2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate. The final step involves the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate with 2-aminopyrimidine to form 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine.

Scientific Research Applications

The scientific research application of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is primarily focused on its potential use as a kinase inhibitor in drug discovery and development. Several studies have demonstrated the inhibitory activity of this compound against various kinases, including VEGFR-2, c-Met, and FGFR1. These kinases are known to be involved in cancer and inflammatory diseases, and inhibition of their activity has been shown to have therapeutic benefits.

properties

Product Name

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidine

InChI

InChI=1S/C23H22N4O/c1-15-10-16(2)12-20(11-15)28-22-14-21(27-18(4)13-17(3)26-27)24-23(25-22)19-8-6-5-7-9-19/h5-14H,1-4H3

InChI Key

FPARYLOSVJLRIM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.